7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,6-dimethylbenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired benzodiazepine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated benzodiazepine derivatives.
Scientific Research Applications
7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate neurotransmitter activity is a key aspect of its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 1-ethyl-3-ethoxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Uniqueness
7,8-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepine derivatives. The presence of methyl groups at the 7 and 8 positions, along with the tetrahydro structure, contributes to its unique binding affinity and activity profile .
Properties
CAS No. |
36332-52-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7,8-dimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-9-10(6-8(7)2)13-11(14)3-4-12-9/h5-6,12H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XSGKFGDLSPXFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CCN2 |
Origin of Product |
United States |
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